[1,1'-Biphenyl]-4-yl diethylcarbamate
Description
[1,1'-Biphenyl]-4-yl diethylcarbamate is a carbamate derivative featuring a biphenyl moiety substituted at the 4-position with a diethylcarbamate group (-O(C=O)N(CH₂CH₃)₂). Carbamates are known for their enhanced hydrolytic stability compared to esters, making them pharmacologically relevant in drug design for improved metabolic resistance.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(4-phenylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
YEUQFHJXAMONQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Biphenyl Derivatives
Key Observations:
- Substitution Position: The 4-position substitution in biphenyl derivatives (e.g., this compound and compound 2p) may enhance molecular packing in crystalline states compared to 2-position analogs, as observed in X-ray diffraction studies.
- Synthetic Feasibility: Related biphenyl aldehydes (e.g., 4-(di([1,1'-biphenyl]-4-yl)amino)benzaldehyde) have been synthesized with high yields (84.8%), suggesting efficient routes for biphenyl carbamates.
Computational Docking Studies
Computational tools like GOLD (Genetic Optimisation for Ligand Docking) have been employed to predict binding modes of biphenyl derivatives. For example:
- Hypothetical Docking: The diethylcarbamate group may occupy hydrophobic pockets or form hydrogen bonds with residues near the active site, differing from ester analogs.
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